molecular formula C11H22O B1606743 Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- CAS No. 67634-11-1

Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-

Cat. No. B1606743
CAS RN: 67634-11-1
M. Wt: 170.29 g/mol
InChI Key: OOPHUQPRWUXYDI-UHFFFAOYSA-N
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Description

“Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-” is an organic compound with the formula C10H20O. It is related to cyclohexane by replacement of one hydrogen atom by a hydroxyl group . The molecule exists as a colorless, viscous liquid .


Synthesis Analysis

Cyclohexanol is produced by the oxidation of cyclohexane in air, typically using cobalt catalysts . This process coforms cyclohexanone, and this mixture (“KA oil” for ketone-alcohol oil) is the main feedstock for the production of adipic acid . The oxidation involves radicals and the intermediacy of the hydroperoxide C6H11O2H . Alternatively, cyclohexanol can be produced by the hydrogenation of phenol .


Molecular Structure Analysis

The molecular structure of “Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-” include a molecular weight of 156.2652 and a density of 0.9 . It has a boiling point of 209ºC .

Scientific Research Applications

Oxetane Formation

  • Intramolecular Cyclization: Cyclohexanol derivatives, like 1-(2,3-Epoxypropyl)-1-cyclohexanol, can undergo base treatment in aqueous dimethyl sulfoxide to yield oxetanes as main products. This process is significant for the synthesis of oxetanes, a chemical compound with potential applications in various fields including material science and pharmaceuticals (Murai et al., 1977).

Photosensitized Reactions

  • UV Irradiation Induced Reactions: Cyclohexanol derivatives like dimethyl-1-cyclohexenylcarbinol react under UV light in the presence of specific sensitizers to produce various chemical compounds. This illustrates the compound's reactivity under photochemical conditions, which is essential in understanding its behavior in different environments and potential applications in photochemistry (J. A. Marshall & A. Greene, 1969).

Optical Resolution Agent

  • Optical Resolution of Ketones: A derivative of cyclohexanol, specifically 5-methyl-2-(1-mercapto-1-methylethyl)-cyclohexanol, has been identified as a powerful agent for the optical resolution of ketones. This application is significant in stereochemistry and pharmaceuticals where the resolution of enantiomers is crucial (G. Solladié & O. Lohse, 1993).

Green Chemistry

  • Acid-catalysed Carboxymethylation and Methylation: Cyclohexanol derivatives undergo carboxymethylation and methylation using dimethyl carbonate under mild conditions. This method is notable for its application in green chemistry, providing a more environmentally friendly approach to chemical synthesis (Saimeng Jin et al., 2016).

Chemical Structure Analysis

  • Molecular Structure Analysis: Cyclohexanol derivatives have been analyzed for their molecular structure, which is crucial in understanding their chemical behavior and potential applications in various fields including drug development and material science (C. Kavitha et al., 2005).

Pest Control Research

  • Attraction of Pests: Certain cyclohexanol analogs have been evaluated for their attraction to pests like the Mediterranean fruit fly. This research is vital for developing new pest control methods in agriculture and environmental management (T. P. McGovern & R. T. Cunningham, 1988).

Safety And Hazards

“Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-” is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-tert-butyl-4-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHUQPRWUXYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867295
Record name Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-

CAS RN

67634-11-1
Record name 2-(1,1-Dimethylethyl)-4-methylcyclohexanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-tert-Butyl-4-methylcyclohexanol
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-
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Record name 2-(1,1-dimethylethyl)-4-methylcyclohexan-1-ol
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Record name 2-TERT-BUTYL-4-METHYLCYCLOHEXANOL
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Synthesis routes and methods

Procedure details

A mixture of 400 g (2.44 moles) of 2-tert-butyl-4-methylphenol, 400 ml of dioxane and 1 g of ruthenium hydroxide was initially taken in an autoclave and hydrogenated at 120° C. and under a hydrogen pressure of 50 bar until the pressure remained constant (total hydrogenation time about 3 1/2 hours). The catalyst was separated off, after which the dioxane was distilled off and the residue was fractionated under 0.01 mbar. After a small initial fraction (15 g with a boiling point up to 60° C./0.01 mbar), 401 g (2.36 moles, corresponding to a yield of 96%) of 2-tert-butyl-4-methylcyclohexanol distilled over at 80°-85° C./0.01 mbar and, after cooling, solidified to a semisolid mass. On the basis of 13C NMR spectroscopic data, the product was identified as a diastereomer mixture of the following composition: A:B:C:D=68:29:2:1 ##STR7##
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-
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Citations

For This Compound
1
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2-(1, 1-Dimethylethyl)-4-methylcyclohexan-1-ol was evaluated for genotoxicity, …

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